REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[C:5]2[CH:14]=[C:15]([C:26]([O:28][CH3:29])=[O:27])[CH:16]=[C:17]([O:18]CC3C=CC=CC=3)[C:4]=2[N:3]=1>O1CCCC1.[OH-].[Pd+2].[OH-]>[OH:18][C:17]1[C:4]2[N:3]=[C:2]([CH3:1])[N:6]([C:7]([O:9][C:10]([CH3:12])([CH3:13])[CH3:11])=[O:8])[C:5]=2[CH:14]=[C:15]([C:26]([O:28][CH3:29])=[O:27])[CH:16]=1 |f:2.3.4|
|
Name
|
1-(1,1-dimethylethyl) 6-methyl 2-methyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-1,6-dicarboxylate
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Quantity
|
12.1 g
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Type
|
reactant
|
Smiles
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CC1=NC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2OCC2=CC=CC=C2)C(=O)OC
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Name
|
|
Quantity
|
250 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
6 g
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Type
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catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
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Type
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CUSTOM
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Details
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was stirred under hydrogen gas for 2 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulted mixture was filtered through a pad of Celite
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated in vacuum
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Type
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WASH
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Details
|
The residue was washed with hexane/diethyl ether (10:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=CC=2N(C(=NC21)C)C(=O)OC(C)(C)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.02 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 32.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |